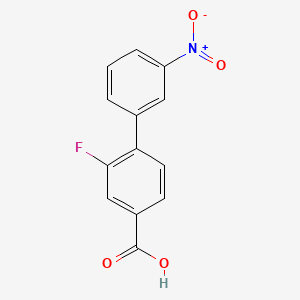
(Cyanoamino)-(4-cyanophenyl)-oxoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyanoamino)-(4-cyanophenyl)-oxoazanium is a chemical compound with the molecular formula C8H4N4O It is characterized by the presence of a cyano group and an azoxy group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyanoamino)-(4-cyanophenyl)-oxoazanium typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. One of the advantageous approaches is the use of ionic liquids as recycling agents. For instance, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride. The reaction is carried out at 120°C for 2 hours, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of ionic liquids and other green chemistry approaches can help in reducing the environmental impact and improving the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyanoamino)-(4-cyanophenyl)-oxoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to other functional groups.
Substitution: The cyano and azoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
(Cyanoamino)-(4-cyanophenyl)-oxoazanium has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in understanding the interactions of cyano and azoxy groups with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Cyanoamino)-(4-cyanophenyl)-oxoazanium involves its interaction with molecular targets through its cyano and azoxy groups. These groups can participate in various chemical reactions, leading to the formation of different products. The compound’s reactivity is influenced by its unique nitrogen-oxygen combination, which confers high reactivity towards nucleophilic, electrophilic, and radical species .
Vergleich Mit ähnlichen Verbindungen
(Cyanoamino)-(4-cyanophenyl)-oxoazanium can be compared with other similar compounds, such as:
4-(Cyano-NNO-azoxy)benzoic acid: This compound has similar structural features but includes a carboxylic acid group instead of a nitrile group.
2-(4-Cyanophenyl)diazenecarbonitrile 2-oxide: Another compound with a similar azoxy group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
114912-53-7 |
|---|---|
Molekularformel |
C8H5N4O+ |
Molekulargewicht |
173.155 |
IUPAC-Name |
(cyanoamino)-(4-cyanophenyl)-oxoazanium |
InChI |
InChI=1S/C8H5N4O/c9-5-7-1-3-8(4-2-7)12(13)11-6-10/h1-4H,(H,11,13)/q+1 |
InChI-Schlüssel |
OGHHRTAUDJRZLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)[N+](=O)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)

![6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B568084.png)



![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)





![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)

